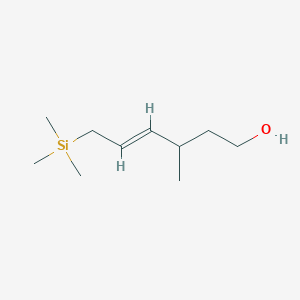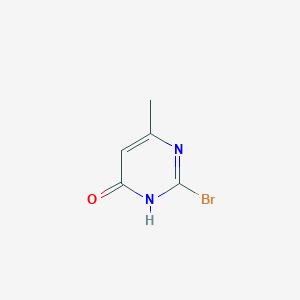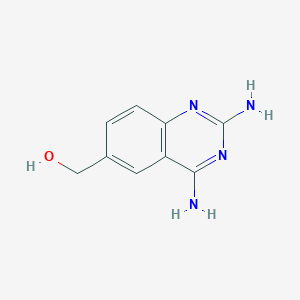
(2,4-Diaminoquinazolin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diaminoquinazolin-6-yl)methanol is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminoquinazolin-6-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amine-5-nitrobenzonitrile, guanidine carbonate, and aldehydes.
Reaction Conditions: The reaction conditions often include catalytic hydrogenation, which is carried out in a Parr Shaker Hydrogenation apparatus. This step is crucial for reducing the nitro group to an amino group.
Final Steps: The final steps involve cyclization and functional group modifications to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2,4-Diaminoquinazolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the amino groups to other functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, substituted quinazolines, and various functionalized analogs .
Scientific Research Applications
(2,4-Diaminoquinazolin-6-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,4-Diaminoquinazolin-6-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinazoline-2,4,6-triamine: Known for its cytotoxic activity against cancer cell lines.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with significant antitumor properties.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative effects.
Uniqueness: (2,4-Diaminoquinazolin-6-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
98747-29-6 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2,4-diaminoquinazolin-6-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-3,14H,4H2,(H4,10,11,12,13) |
InChI Key |
PPNGJOWRIQGLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
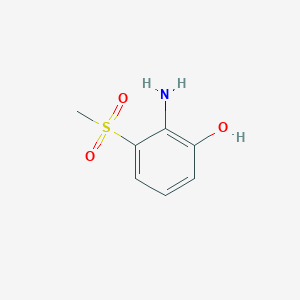
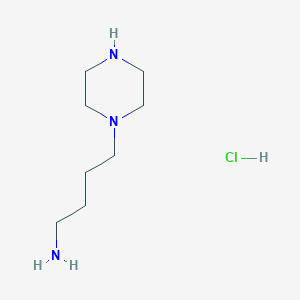

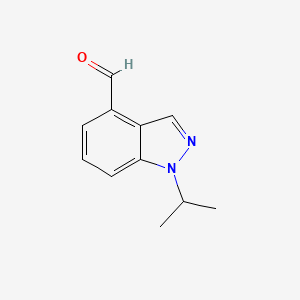
![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
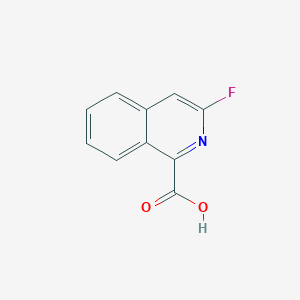
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)


![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)

